Indocyanine green
Overview
Description
Indocyanine green is a cyanine dye used extensively in medical diagnostics. It is known for its near-infrared fluorescence properties, which make it particularly useful in imaging techniques. This compound is used to determine cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography . It has a peak spectral absorption at about 800 nm, allowing it to penetrate retinal layers and image deeper patterns of circulation than other dyes .
Mechanism of Action
Indocyanine Green (ICG), also known as Foxgreen or Cardiogreen, is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used as a diagnostic agent in various medical applications .
Target of Action
ICG’s primary targets are the hepatic parenchymal cells . It is taken up from the plasma almost exclusively by these cells and is secreted entirely into the bile . This characteristic makes ICG a helpful index of hepatic function .
Mode of Action
Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin . It undergoes no significant extrahepatic or enterohepatic circulation . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile, suggesting that the biliary mucosa is sufficiently intact to prevent diffusion of the dye, though allowing diffusion of bilirubin .
Biochemical Pathways
ICG is involved in the hepatic function pathway. It is taken up by the hepatic parenchymal cells and secreted into the bile . This process allows for the assessment of liver function and blood flow .
Pharmacokinetics
ICG has a unique pharmacokinetic profile. It is rapidly taken up by the liver from the plasma and is secreted entirely into the bile . It undergoes no significant extrahepatic or enterohepatic circulation . The half-life of ICG is about 150 to 180 seconds , and it is removed from circulation exclusively by the liver to bile .
Result of Action
The primary result of ICG’s action is the ability to determine cardiac output, hepatic function, and liver blood flow . It is also used for ophthalmic and cerebral angiography . When exposed to near-infrared light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .
Action Environment
The action of ICG is influenced by environmental factors. For instance, its fluorescence properties are affected by its concentration and the pH of its environment . Moreover, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching .
Advantages and Limitations for Lab Experiments
Indocyanine green is a fluorescent dye that is widely used in medical and biological research due to its ability to interact with biological molecules and structures and its near-infrared fluorescence properties. However, like any tool, this compound has both advantages and limitations for use in laboratory experiments.
Advantages:
- Versatility: This compound can be used in a variety of applications, including the visualization of blood flow and the assessment of cardiac function.
- High sensitivity: This compound has a high fluorescence intensity, making it a highly sensitive tool for use in laboratory experiments.
- Non-toxic: This compound has a low toxicity profile and is generally considered to be safe for use in medical and biological research.
- Long shelf-life: This compound is a stable compound that has a long shelf-life, making it an attractive option for use in laboratory experiments.
- Compatibility with imaging equipment: This compound is compatible with a variety of imaging equipment, including near-infrared spectroscopy (Indocyanine greenS) and fluorescence imaging systems.
Limitations:
- Interaction with biological systems: This compound is a foreign substance that may interact with biological systems in unexpected ways, which can limit its utility in certain applications.
- Interference with other fluorescent dyes: This compound may interfere with the fluorescence of other dyes that are used in laboratory experiments, leading to inaccurate results.
- Cost: This compound is relatively expensive, which can limit its use in large-scale or long-term experiments.
- Excretion from the body: This compound is rapidly excreted from the body, which can limit its persistence in biological systems and limit its utility in certain applications.
Future Directions
Indocyanine green is a versatile fluorescent dye that has been widely used in medical and biological research. Its near-infrared fluorescence properties, combined with its low toxicity and high sensitivity, have made it a valuable tool for a variety of applications. In the future, there is a potential for this compound to be used in even more innovative ways, and the following are some of the most promising future directions for this dye:
- Development of new this compound -based imaging techniques: Researchers are exploring new and innovative ways to use This compound for imaging biological systems, including the development of new This compound -based imaging techniques that can be used to visualize biological structures in greater detail.
- Expansion of This compound use in clinical applications: This compound has already been used in a variety of clinical applications, including the assessment of cardiac function and the visualization of blood flow. In the future, there is a potential for This compound to be used in even more clinical applications, such as the assessment of liver function and the visualization of lymphatic systems.
- Improving the sensitivity and specificity of This compound: Researchers are exploring new ways to improve the sensitivity and specificity of This compound, including the development of new This compound -based probes that can be targeted to specific biological structures or molecules.
- Expansion of This compound use in drug development: This compound has already been used in preclinical studies to assess the pharmacokinetics and efficacy of new drugs. In the future, there is a potential for This compound to be used in even more advanced drug development studies, such as phase I and phase II clinical trials.
- Integration of This compound with other imaging techniques: Researchers are exploring new ways to integrate This compound with other imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT), to provide even more comprehensive information about biological systems.
In conclusion, the future of this compound is very promising, and the dye has a potential to be used in even more innovative ways in the future. With continued research and development, this compound has the potential to play an even larger role in medical and biological research and in the development of new diagnostic and therapeutic technologies.
Biochemical Analysis
Biochemical Properties
Indocyanine Green shows binding affinity towards plasma and lymph globulins, especially albumin and some lipoproteins . It undergoes no significant extrahepatic or enterohepatic circulation . The compound is rapidly bound to plasma protein, of which albumin is the principal carrier (95%) .
Cellular Effects
The effects of this compound on cells are primarily observed in its use as a diagnostic tool. The dye’s rapid and uniform spread in the lymphatic system due to its low molecular weight allows for effective imaging of these systems .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interactions with proteins, particularly albumin. The dye binds to albumin, which acts as its principal carrier in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound’s decomposition products (DPs) can increase when exposed to light . The number of DPs was found to be greater in more diluted solutions and when balanced salt solution (BSS) was used as a solvent .
Metabolic Pathways
This compound does not undergo significant extrahepatic or enterohepatic circulation
Transport and Distribution
Following intravenous injection, this compound is rapidly distributed within the body due to its binding to albumin . The dye spreads rapidly and uniformly in the lymphatic system due to its low molecular weight .
Preparation Methods
Indocyanine green can be synthesized by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone without a solvent to produce 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate. This intermediate is then treated with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide and triethylamine in ethanol, followed by extraction in ether, and finally converted to the sodium iodide salt in an alcoholic solvent . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis and purity.
Chemical Reactions Analysis
Indocyanine green undergoes various chemical reactions, including:
Oxidation: When exposed to light, this compound can react with molecular oxygen to form singlet oxygen species.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The sulfonate groups can be substituted under certain conditions, altering its solubility and binding properties.
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions but often involve changes in the dye’s fluorescence properties.
Scientific Research Applications
Indocyanine green has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in cellular imaging and tracking due to its fluorescence properties.
Medicine: Extensively used in diagnostic imaging, including cardiac output measurement, hepatic function tests, and angiography.
Industry: Utilized in the development of imaging technologies and as a standard in fluorescence-based assays.
Comparison with Similar Compounds
Indocyanine green is unique due to its near-infrared fluorescence properties and its ability to bind tightly to plasma proteins. Similar compounds include:
Brilliant blue green: Another dye used in medical imaging but with different spectral properties.
Infracyanine green: Similar to this compound but with different solubility and binding characteristics.
Bromophenol blue: Used in chromovitrectomy as an alternative to this compound.
This compound stands out due to its deeper tissue penetration and lower photobleaching properties compared to other dyes .
Properties
CAS No. |
3599-32-4 |
---|---|
Molecular Formula |
C43H47N2NaO6S2 |
Molecular Weight |
775.0 g/mol |
IUPAC Name |
sodium;4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |
InChI Key |
MOFVSTNWEDAEEK-UHFFFAOYSA-M |
impurities |
...COMMERCIAL PRODUCT CONTAINS MOISTURE & ABOUT 5% SODIUM IODIDE AS CONTAMINANT. |
SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Appearance |
Solid powder |
Color/Form |
DARK GREEN, BLUE-GREEN, OLIVE BROWN, DARK BLUE, OR BLACK POWDER, SOLN ARE DEEP EMERALD-GREEN IN COLOR |
Key on ui other cas no. |
3599-32-4 |
physical_description |
Dark green, blue-green, olive brown, dark blue, or black solid; Solutions are deep emerald-green; [HSDB] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
UNSTABLE IN SOLN. Solutions are stable only for a few hours and cannot be kept overnight. |
solubility |
SOL IN WATER & METHANOL; PRACTICALLY INSOL IN MOST OTHER ORG SOLVENTS Soluble in water, less soluble in ethanol. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cardio Green Cardio-Green Cardiogreen Green, Indocyanine Indocyanine Green Ujoveridin Vofaverdin Vophaverdin Wofaverdin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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